molecular formula C20H27NO6S B1311121 Edronax CAS No. 93851-87-7

Edronax

Cat. No. B1311121
CAS RN: 93851-87-7
M. Wt: 409.5 g/mol
InChI Key: CGTZMJIMMUNLQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Edronax, also known as Reboxetine, is used for the treatment of depression . It is thought to correct a chemical imbalance in parts of the brain, thereby relieving the symptoms of depression . There is no evidence that Edronax is addictive .


Synthesis Analysis

The synthesis of Edronax involves an enantiospecific synthesis which uses Sharpless epoxidation chemistry, an enzymatic process to selectively protect a primary alcohol, and a new efficient method of chiral morpholine construction as key steps .


Chemical Reactions Analysis

Edronax is a selective noradrenaline reuptake inhibitor (NaRI) and does not affect dopamine or serotonin reuptake . It has low in vivo and in vitro affinity for adrenergic, cholinergic, histaminergic, dopaminergic, and serotonergic receptors .

Scientific Research Applications

Controversies in Research Data Transparency

  • Data Concealment Concerns : The Institute for Quality and Efficiency in Health Care in Germany raised issues about Pfizer's disclosure of research data on Edronax (reboxetine), suggesting that Pfizer concealed data. This impacted the ability to accurately assess the drug's benefits, potentially affecting health insurance coverage for its cost (Stafford, 2009).

Efficacy and Functionality Claims

  • Marketing Claims and Efficacy : Edronax, marketed as a selective noradrenaline reuptake inhibitor (NARI), claimed to improve both mood and social functioning. The drug's effectiveness and its comparison to other antidepressants like fluoxetine were assessed for these claims (Drug and therapeutics bulletin, 1998).

Impact on Healthcare System and Transparency Policies

  • Healthcare System and Transparency : Edronax's higher cost compared to common antidepressants and its testing in large patient groups raised concerns. The German statutory healthcare system's decision to not cover Edronax due to efficacy concerns, and the broader impact of such decisions on healthcare policies and transparency in clinical trial data, were discussed (Subbaraman, 2011).

Neurosurgery and Mental Disorders

  • Use in Neurosurgery for Mental Disorders : Edronax was mentioned in the context of neurosurgery for mental disorders, providing information on its indications, administration methods, and contraindications (Fenton, 1998).

Regulatory and Clinical Trial Aspects

  • Regulatory Challenges and Clinical Trials : The controversies surrounding Edronax highlight the complexities in drug approval processes, including the challenges in ensuring transparency and the reliability of clinical trial data. This underscores the importance of rigorous regulatory oversight in the pharmaceutical industry (Aldridge, 2011).

Safety And Hazards

Edronax should not be taken if you have an allergy to any medicine containing reboxetine or any of the ingredients listed in its leaflet . It should not be taken if you are taking other medicines used to treat depression such as monoamine oxidase inhibitors (MAOIs), or if you have glaucoma (high pressure in the eye) . It is not recommended for use in children or adolescents younger than 18 years .

properties

IUPAC Name

2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTZMJIMMUNLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50917492
Record name Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Edronax

CAS RN

93851-87-7
Record name Morpholine, 2-((2-ethoxyphenoxy)phenylmethyl)-, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093851877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Edronax
Reactant of Route 2
Reactant of Route 2
Edronax
Reactant of Route 3
Edronax
Reactant of Route 4
Edronax
Reactant of Route 5
Reactant of Route 5
Edronax
Reactant of Route 6
Edronax

Citations

For This Compound
907
Citations
D Souery, J Sternon - Revue medicale de Bruxelles, 1999 - europepmc.org
Reboxetine is a new antidepressant acting by selective inhibition of noradrenaline reuptake (NARI) at the synaptic cleft. The efficacy of reboxetine is similar to other antidepressants …
Number of citations: 1 europepmc.org
E Tablets - Princeton, NJ: Bristol-Myers Squibb, 2005 - cambridge.org
ACTION AND CLINICAL PHARMACOLOGY: EPIVAL"(divalproex sodium) has anticonvulsant properties, and is chemically related to valproic acid. Although its mechanism of action has …
Number of citations: 2 www.cambridge.org
MT Robinson - Drug Briefs, 2002 - espace.library.uq.edu.au
The new drug brief: Reboxetine (Edronax) …
Number of citations: 0 espace.library.uq.edu.au
G Assaf, G Checksfield, D Critcher, PJ Dunn, S Field… - Green chemistry, 2012 - pubs.rsc.org
… From the Edronax™ process we knew that the epoxide 12 would undergo ring opening at its terminus with ammonia. We hoped to exploit this reactivity towards amines in a ring …
Number of citations: 23 pubs.rsc.org
G Sinha - Nature Biotechnology, 2011 - go.gale.com
… of Edronax, which has been sold in the EU since 1997. The average daily cost of Edronax was … When IQWiG requested the complete clinical data on Edronax, Pfizer initially balked, but …
Number of citations: 1 go.gale.com
ST Hayes, G Assaf, G Checksfield… - … Process Research & …, 2011 - ACS Publications
… Reboxetine mesylate (1), a selective norepinephrine reuptake inhibitor (NRI), is an antidepressant currently approved and marketed in over 60 countries with the trade name Edronax. …
Number of citations: 28 pubs.acs.org
YWF Lam - The Brown University Psychopharmacology Update, 2007 - go.gale.com
Reboxetine (Edronax, Vestra) is a selective norepinephrine reuptake inhibitor that is marketed as a racemate in Europe for treatment of depression. Comparative clinical trials have …
Number of citations: 0 go.gale.com
N Stafford - 2009 - bmj.com
… that Pfizer has refused to provide a complete list of all published and unpublished trials of reboxetine, which was approved in 1997 in Germany and marketed by Pfizer as Edronax. …
Number of citations: 10 www.bmj.com
I Hensel, G Teubner - Critical theory and legal autopoiesis, 2019 - manchesterhive.com
The ‘Edronax’case: In 1997, the anti-depressant Edronax, which was manufactured by the pharmaceutical company Pfizer and contained the ingredient Reboxetine, was licensed in …
Number of citations: 1 www.manchesterhive.com
T Zornitzki, H Knobler, A Schattner - Journal of the Association of …, 2007 - academic.oup.com
Sir, A 47-year-old man with familial Mediterranean fever treated with colchicine, and chronic obstructive pulmonary disease (with no regular treatment), developed major depression. …
Number of citations: 14 academic.oup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.